N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-1-benzofuran-2-carboxamide
Description
N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound featuring a blend of pyrazole and benzofuran structures
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-11-14-7-5-6-8-15(14)24-17(11)18(22)19-16-12(2)20-21(13(16)3)9-10-23-4/h5-8H,9-10H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZMZZPGYZOXPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(N(N=C3C)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-1-benzofuran-2-carboxamide, a multistep synthetic pathway is often employed, starting with the synthesis of the pyrazole and benzofuran rings separately, followed by their coupling through various functionalization steps. The general strategy involves:
Synthesis of 3-methyl-1-benzofuran-2-carboxylic acid through the cyclization of appropriate phenolic intermediates.
Coupling of the pyrazole and benzofuran intermediates, typically using amidation reactions facilitated by coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods: In industrial settings, the synthesis is scaled up using optimized conditions to ensure high yields and purity. The process involves automated reactors with precise control of reaction parameters like temperature, pH, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxyethyl group and methyl groups on the pyrazole ring can undergo oxidation reactions, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction of the benzofuran ring or the carboxamide functionality can yield various alcohols or amines, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, Grignard reagents, and metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).
Major Products: Depending on the reactions and conditions, the major products can range from functionalized pyrazole and benzofuran derivatives to completely new structures formed through complex synthetic transformations.
Scientific Research Applications
Chemistry: N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-1-benzofuran-2-carboxamide is utilized as an intermediate in organic synthesis, providing a scaffold for developing new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is often used as a molecular probe to study enzyme interactions and protein functions. Its unique structure allows it to act as a ligand in various biochemical assays.
Medicine: Due to its potential pharmacological properties, the compound is being investigated for its role in developing new therapeutic agents, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound serves as a precursor in the synthesis of advanced materials, including specialty polymers and dyes, owing to its stable yet reactive functional groups.
Mechanism of Action
The mechanism by which N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-1-benzofuran-2-carboxamide exerts its effects is largely dictated by its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrazole ring often participates in hydrogen bonding and hydrophobic interactions, while the benzofuran ring can interact through π-π stacking and other aromatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
N-[1-(2-hydroxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-1-benzofuran-2-carboxamide
N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-ethyl-1-benzofuran-2-carboxamide
N-[1-(2-ethoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-1-benzofuran-2-carboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
